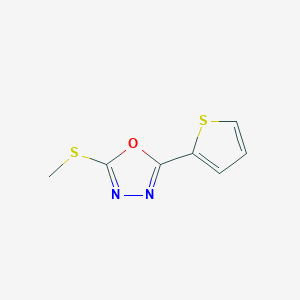
1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)- (also known by its chemical formula C7H5N3O4S) is a heterocyclic compound. It belongs to the oxadiazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of a thioether group (methylthio) and a thiophene ring (2-thienyl) adds structural diversity and potential reactivity to this compound .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting materials include N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. Key reactions include hydrazonoyl chloride derivatives reacting with 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives. The final product is characterized using spectroscopic techniques .
Molecular Structure Analysis
The molecular formula C7H5N3O4S corresponds to a molecular weight of 227.197 g/mol. The compound’s 2D and 3D structures can be visualized using computational tools .
Chemical Reactions Analysis
The compound’s reactivity includes potential nucleophilic substitution at the thioether group and aromatic substitution on the thiophene ring. Further investigations are needed to explore its reactivity with various reagents .
Physical And Chemical Properties Analysis
Mechanism of Action
properties
IUPAC Name |
2-methylsulfanyl-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-9-8-6(10-7)5-3-2-4-12-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTNWOJVVRLMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)

![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)

![2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2520926.png)


![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)